molecular formula C11H9ClN2O2 B11497776 4-Chloro-2,8-dimethyl-5-nitroquinoline

4-Chloro-2,8-dimethyl-5-nitroquinoline

Cat. No.: B11497776
M. Wt: 236.65 g/mol
InChI Key: ADJHRRYYNVYIGN-UHFFFAOYSA-N
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Description

4-Chloro-2,8-dimethyl-5-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science. The presence of chloro, methyl, and nitro groups in the quinoline ring system imparts unique chemical and physical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,8-dimethyl-5-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 2,8-dimethylquinoline followed by chlorination. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The resulting nitro compound is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the production cost and environmental impact. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,8-dimethyl-5-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2,8-dimethyl-5-nitroquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 4-chloro-2,8-dimethyl-5-nitroquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloro and methyl groups may influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methyl-5-nitroquinoline
  • 2,4-Dichloro-5-nitroquinoline
  • 6-Methoxy-2,4,5-triaminoquinoline

Uniqueness

4-Chloro-2,8-dimethyl-5-nitroquinoline is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups in the quinoline ring enhances its potential for various chemical transformations and applications compared to other similar compounds .

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

4-chloro-2,8-dimethyl-5-nitroquinoline

InChI

InChI=1S/C11H9ClN2O2/c1-6-3-4-9(14(15)16)10-8(12)5-7(2)13-11(6)10/h3-5H,1-2H3

InChI Key

ADJHRRYYNVYIGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CC(=N2)C)Cl

Origin of Product

United States

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